Benzotrichloride

Description

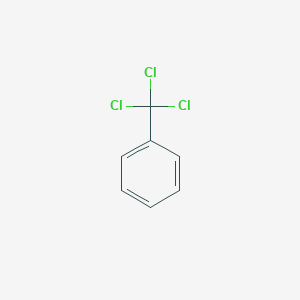

Structure

3D Structure

Properties

IUPAC Name |

trichloromethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMRAKSQROQPBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3, Array | |

| Record name | BENZOTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2592 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOTRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25838-95-3 | |

| Record name | Benzene, (trichloromethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25838-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1020148 | |

| Record name | Benzotrichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzotrichloride appears as a clear colorless to yellowish colored liquid with a penetrating odor. Denser than water and vapors are heavier than air. May be toxic by inhalation or ingestion. Burns skin, eyes, and mucous membranes. Insoluble in water. Used to make dyes and other chemicals., Clear to yellow liquid with a penetrating odor; [ACGIH], COLOURLESS-TO-YELLOW FUMING OILY LIQUID WITH PUNGENT ODOUR., A clear colorless to yellowish colored liquid with a penetrating odor. Denser than water and vapors are heavier than air. May be toxic by inhalation or ingestion. Burns skin, eyes, and mucous membranes. Insoluble in water. Used to make dyes and other chemicals. | |

| Record name | BENZOTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2592 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzotrichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZOTRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOTRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/773 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

429.4 °F at 760 mmHg (EPA, 1998), 220.8 °C AT 760 MM HG; 129 °C AT 60 MM HG; 105 °C AT 25 MM HG, 221 °C, 429.4 °F | |

| Record name | BENZOTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2592 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOTRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/773 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

260 °F (EPA, 1998), 260 °F (127 °C) (CLOSED CUP), > 247 °C (Cleveland open cup), 108 °C c.c., 260 °F | |

| Record name | BENZOTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2592 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOTRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/773 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Decomposes (NTP, 1992), ... Soluble in ... diethyl ether ... ., Water solubility = 53 mg/L at 5 °C, Solubility in water: reaction | |

| Record name | BENZOTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2592 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.3756 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.3756 AT 20 °C/4 °C, Relative density (water = 1): 1.4, 1.3756 | |

| Record name | BENZOTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2592 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOTRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/773 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

6.77 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.77 (AIR= 1), Relative vapor density (air = 1): 6.8, 6.77 | |

| Record name | BENZOTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2592 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOTRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/773 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 to 10 mmHg at 114.44 to 189.68 °F (EPA, 1998), 0.2 [mmHg], Vapor pressure = 1.35 mm Hg @ 50 °C; 5.4 mm Hg @ 75 °C, Vapor pressure = 0.4137 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 20, 1-10 mmHg at 114.44-189.68 °F | |

| Record name | BENZOTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2592 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzotrichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZOTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOTRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/773 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

COMMERCIAL GRADES MAY CONTAIN HYDROCHLORIC ACID, BENZYLIDENE CHLORIDE, & BENZYL CHLORIDE., Chlorotoluenes, chlorobenzyl chlorides, benzal chloride, chlorobenzal chlorides, and chlorobenzotrichlorides. | |

| Record name | BENZOTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CLEAR, COLORLESS TO YELLOWISH LIQUID, OILY LIQUID | |

CAS No. |

98-07-7, 30583-33-6 | |

| Record name | BENZOTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2592 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzotrichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzotrichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, trichloromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030583336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZOTRICHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzotrichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOTRICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U62VHG99AM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZOTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOTRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/773 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

23 °F (EPA, 1998), -5.0 °C, -5 °C, 23 °F | |

| Record name | BENZOTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2592 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOTRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/773 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

The Synthesis and Mechanism of Benzotrichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzotrichloride (BTC), an organochlorine compound with the chemical formula C₆H₅CCl₃, is a critical intermediate in the chemical industry. Its high reactivity, stemming from the trichloromethyl group, makes it a valuable precursor for the synthesis of a wide array of products, including dyes, pesticides, pharmaceuticals, and polymer additives. This technical guide provides an in-depth exploration of the synthesis of this compound, primarily focusing on the industrial standard of free-radical chlorination of toluene. It details the reaction mechanism, experimental protocols, and process workflows. Quantitative data is summarized for comparative analysis, and key processes are visualized through diagrams to offer a comprehensive understanding for research, development, and scale-up applications.

Introduction

This compound, also known as α,α,α-trichlorotoluene, is a colorless to yellowish liquid characterized by a pungent odor. The primary route for its large-scale production is the exhaustive chlorination of the methyl side-chain of toluene. This process is typically carried out via a free-radical mechanism, initiated by UV light or thermal means. The reaction proceeds sequentially, with toluene first being converted to benzyl chloride (C₆H₅CH₂Cl), then to benzal chloride (C₆H₅CHCl₂), and finally to this compound. The distribution of these products is largely dependent on the chlorine to toluene ratio.

Controlling reaction conditions is crucial to maximize the yield and selectivity of this compound while minimizing the formation of ring-chlorinated byproducts and polymeric tars. This guide will delve into the specifics of these conditions and the underlying chemical principles.

Synthesis of this compound

The predominant method for synthesizing this compound is the free-radical chlorination of toluene. This can be achieved through photochemical or thermal methods.

Photochemical Chlorination

Photochemical chlorination is a widely used industrial method that employs ultraviolet (UV) light to initiate the reaction.

Thermal Chlorination

Thermal chlorination is an alternative method where high temperatures are used to initiate the free-radical reaction. This method can be advantageous as it simplifies the reactor setup. However, it may require careful temperature control to avoid unwanted side reactions. A thermal process might involve reacting toluene with chlorine at temperatures ranging from 140°C in the presence of a catalyst like ammonium chloride.

Reaction Mechanism: Free-Radical Chain Reaction

The formation of this compound from toluene via chlorination proceeds through a classic free-radical chain reaction, which can be broken down into three key stages: initiation, propagation, and termination.

Initiation

The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). This is achieved by the input of energy in the form of UV light or heat.

Cl₂ + UV light/heat → 2 Cl•

Propagation

The propagation phase consists of a series of chain-carrying steps where a radical reacts to form a new radical that continues the chain.

-

A chlorine radical abstracts a hydrogen atom from the methyl group of toluene, forming a benzyl radical and hydrogen chloride (HCl). C₆H₅CH₃ + Cl• → C₆H₅CH₂• + HCl

-

The benzyl radical then reacts with a molecule of chlorine to form benzyl chloride and a new chlorine radical. C₆H₅CH₂• + Cl₂ → C₆H₅CH₂Cl + Cl•

These two steps are repeated for the subsequent chlorination of benzyl chloride to benzal chloride, and finally to this compound.

-

C₆H₅CH₂Cl + Cl• → C₆H₅CHCl• + HCl

-

C₆H₅CHCl• + Cl₂ → C₆H₅CHCl₂ + Cl•

-

C₆H₅CHCl₂ + Cl• → C₆H₅CCl₂• + HCl

-

C₆H₅CCl₂• + Cl₂ → C₆H₅CCl₃ + Cl•

Termination

The chain reaction is terminated when two radicals combine to form a stable, non-radical product. This can occur in several ways:

-

2 Cl• → Cl₂

-

C₆H₅CCl₂• + Cl• → C₆H₅CCl₃

-

2 C₆H₅CCl₂• → C₆H₅CCl₂CCl₂C₆H₅

Quantitative Data

The yield and selectivity of this compound are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various experimental setups.

| Reactants | Catalyst/Initiator | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observations | Reference |

| 50 g Toluene, Chlorine gas | Phosphorus trichloride or pentachloride (2 g) | Reflux | 15-20 | 90 | Reaction stopped when boiling point reached 215°C. Product purified by vacuum distillation. | |

| Toluene, Chlorine gas | UV Light (High-pressure Hg lamp) | Boiling Point | 7 | - | A two-step procedure was employed. | |

| Toluene, Chlorine gas | Photosensitive catalyst BMMB (0.5%) | 110-120 | 8 | 95.5-96.5 | Conducted under blue light radiation. | |

| Toluene, Chlorine gas | Ammonium Chloride | 140 | - | - | Thermal chlorination method. |

Table 1: Summary of this compound Synthesis Conditions and Yields

| Parameter | Condition | Effect on Selectivity | Reference |

| Chlorine:Toluene Ratio | Increasing ratio | Favors formation of more highly chlorinated products (benzal chloride and this compound). | |

| Temperature | 60-100°C | In the presence of [BMIM]Cl-2ZnCl2, selectivity for o-chlorotoluene varies. | |

| Catalyst | Lewis Acids (e.g., FeCl₃, AlCl₃) | Promotes ring chlorination. | |

| Initiator | UV light or radical initiators (e.g., dibenzoyl peroxide) | Promotes side-chain chlorination. |

Table 2: Influence of Reaction Parameters on Selectivity

Experimental Protocols

Laboratory Scale Synthesis of this compound

This protocol is adapted from a standard laboratory procedure for the preparation of this compound.

Materials:

-

Toluene (50 g, 0.54 mol)

-

Phosphorus trichloride or phosphorus pentachloride (2 g)

-

Chlorine gas

-

Concentrated sulfuric acid (for drying chlorine)

-

Calcium chloride (for drying tube)

Equipment:

-

Three-necked flask

-

Thermometer

-

Chlorine inlet tube

-

Reflux condenser

-

Heating mantle or sand bath

-

Gas washing bottle (Woolfe's flask)

-

U-shaped drying tube

-

Distillation apparatus for vacuum distillation

Procedure:

-

Set up the apparatus in a fume hood. Place 50 g of toluene and 2 g of phosphorus trichloride or pentachloride into the three-necked flask.

-

Equip the flask with a thermometer, a chlorine inlet tube extending almost to the bottom of the flask, and a reflux condenser.

-

Pass the chlorine gas through a wash bottle containing concentrated sulfuric acid to dry it before it enters the reaction flask.

-

Connect the outlet of the reflux condenser to a U-shaped tube filled with calcium chloride to prevent moisture from entering the system and to an apparatus to absorb the evolved hydrogen chloride gas.

-

Heat the toluene to reflux using a heating mantle or sand bath.

-

Introduce a steady stream of dry chlorine gas into the refluxing toluene.

-

Continue the chlorination for 15-20 hours. The reaction is complete when the boiling point of the reaction mixture reaches 215°C.

-

Stop the heating and the chlorine flow. Allow the mixture to cool to room temperature.

-

Transfer the crude product to a distillation flask and perform vacuum distillation.

-

Collect the fraction boiling at 97-98°C/12 mm Hg. This is the purified this compound.

Expected Yield: Approximately 94 g (90% of theoretical).

Industrial Production Workflow

Industrial production of this compound is often a continuous process designed to maximize yield and minimize byproducts. The following is a generalized workflow based on common industrial practices.

A continuous process for the manufacture of this compound often involves a cascade of reactors to control the chlorination level and prevent the formation of ring-chlorinated derivatives. Fresh toluene is fed into the first reactor, and the product of each reactor flows into the next. Chlorine gas is introduced into the reactors, with the flow rate carefully controlled. The off-gases, primarily hydrogen chloride and unreacted chlorine, can be recycled or scrubbed. The final product from the last reactor is then purified, typically by distillation.

Visualizations

Reaction Mechanism

Caption: Free-radical chain mechanism of toluene chlorination.

Experimental Workflow

Benzotrichloride (CAS No. 98-07-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties of Benzotrichloride (CAS No. 98-07-7), a pivotal chemical intermediate. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key processes.

Physicochemical Properties

This compound is a colorless to yellowish, fuming oily liquid with a penetrating odor.[1][2] It is denser than water and its vapors are heavier than air.[1] The compound is unstable in the presence of moisture, hydrolyzing to form benzoic and hydrochloric acids.[1] It is soluble in organic solvents like alcohol, ether, and benzene, but insoluble in water.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅Cl₃ | [1] |

| Molecular Weight | 195.48 g/mol | [1] |

| Appearance | Clear, colorless to yellowish liquid | [1][2] |

| Odor | Penetrating | [1] |

| Density | 1.3756 g/cm³ at 20 °C | [1] |

| Melting Point | -5.0 °C (23 °F) | [1] |

| Boiling Point | 220.8 °C (429.4 °F) at 760 mmHg | [1] |

| Vapor Pressure | 1-10 mmHg at 46-87.6 °C | [3] |

| Vapor Density | 6.77 (Air = 1) | [3] |

| Water Solubility | Insoluble (reacts) | [1] |

| Flash Point | 127 °C (260 °F) (closed cup) | [1] |

| Autoignition Temperature | 211 °C (412 °F) | [1] |

Reactivity and Synthesis

This compound is a reactive compound primarily used as an intermediate in the synthesis of other chemicals, including benzoyl chloride, benzotrifluoride, and various dyes.[2][4] Its reactivity stems from the trichloromethyl group, which is susceptible to nucleophilic attack.

Synthesis of this compound

The industrial production of this compound is primarily achieved through the free-radical chlorination of toluene.[4][5] This process involves the reaction of toluene with chlorine gas, typically initiated by UV light or a radical initiator like dibenzoyl peroxide. The reaction proceeds in a stepwise manner, with the sequential substitution of the hydrogen atoms on the methyl group with chlorine atoms.

Experimental Protocol: Laboratory Synthesis of this compound [6]

A three-necked flask equipped with a thermometer, a chlorine inlet tube, and a reflux condenser is charged with 50 g of toluene and 2 g of phosphorus trichloride or pentachloride as a catalyst. The mixture is heated to reflux, and a steady stream of chlorine gas is introduced. The reaction is monitored by the increase in boiling point and weight. The chlorination is considered complete when the boiling point of the reaction mixture reaches approximately 215°C. The crude product is then purified by vacuum distillation, collecting the fraction boiling at 97-98°C/12 mmHg.

Toxicological Profile

This compound is classified as a toxic and probably carcinogenic substance to humans.[7] Acute exposure can cause severe irritation to the skin, eyes, and respiratory tract.[7]

Table 2: Acute Toxicity of this compound

| Species | Route | Toxicity Value | Reference(s) |

| Rat | Oral | LD₅₀: 6000 mg/kg | |

| Mouse | Oral | LD₅₀: 702 mg/kg | |

| Rabbit | Dermal | LD₅₀: 4000 mg/kg | |

| Rat | Inhalation | LC₅₀: 19 ppm (2 hours) | |

| Rat (female) | Inhalation | LC₅₀: 995 mg/m³ (3 hours) | [5] |

| Rat (male) | Inhalation | LC₅₀: 1147 mg/m³ (3 hours) | [5] |

Experimental Protocols for Toxicity Testing

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are followed for assessing the toxicity of chemicals like this compound.

-

Acute Oral Toxicity (OECD 401/420/423/425): The test substance is administered in graduated doses to groups of fasted experimental animals (typically rats).[8][9][10][11][12][13] Observations of effects and mortality are made over a set period.

-

Acute Dermal Toxicity (OECD 402): The substance is applied to a shaved area of the skin of experimental animals (e.g., rats or rabbits) and held in contact with a porous gauze dressing for 24 hours.[7][14][15][16][17]

-

Acute Inhalation Toxicity (OECD 403): Animals are exposed to the test substance in a chamber for a defined period (e.g., 4 hours), and toxic effects are observed.[18][19][20][21]

Carcinogenicity and Mutagenicity

This compound is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[22][23] It has been shown to cause tumors at various sites in mice through different routes of administration, including oral, dermal, and inhalation.[22]

The mutagenic potential of this compound has been evaluated using the Ames test, a bacterial reverse mutation assay.

Experimental Protocol: Ames Test (OECD 471) [24][25][26][27][28]

This test utilizes strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test substance, with and without a metabolic activation system (S9 mix from rat liver). Mutagenicity is indicated by a dose-dependent increase in the number of revertant colonies that have regained the ability to synthesize the amino acid.

Metabolic Pathway

In the body, this compound is metabolized to benzoic acid, which is then conjugated with glycine to form hippuric acid and excreted in the urine.

Analytical Methods

The determination of this compound in workplace air and other samples is typically performed using gas chromatography (GC).

Experimental Protocol: Gas Chromatography Analysis [1][29][30][31][32]

A common method involves drawing a known volume of air through a sorbent tube to trap the this compound. The analyte is then desorbed with a suitable solvent (e.g., carbon disulfide) and analyzed by GC, often with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and quantification. For a more detailed protocol, a sample is dissolved in a solvent, and the GC is set with specific parameters, including an Agilent DB-5 capillary column, with a column box temperature of 150-240°C, an inlet temperature of 280°C, and a detector temperature of 300°C. The carrier gas flow rate is 1 mL/min, with an air flow of 300 mL/min and a hydrogen flow of 30 mL/min, and a split ratio of 100:1. An automatic sampler is used for injection, and the chromatogram is recorded. The content of this compound is calculated using an area normalization method.[29]

References

- 1. This compound | C6H5CCl3 | CID 7367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 98-07-7 [amp.chemicalbook.com]

- 3. This compound | Occupational Safety and Health Administration [osha.gov]

- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. oecd.org [oecd.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 17. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 18. env.go.jp [env.go.jp]

- 19. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 25. bulldog-bio.com [bulldog-bio.com]

- 26. enamine.net [enamine.net]

- 27. m.youtube.com [m.youtube.com]

- 28. downloads.regulations.gov [downloads.regulations.gov]

- 29. scispace.com [scispace.com]

- 30. researchgate.net [researchgate.net]

- 31. agilent.com [agilent.com]

- 32. researchgate.net [researchgate.net]

Spectroscopic Profile of α,α,α-Trichlorotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for α,α,α-trichlorotoluene, also known as benzotrichloride. The information presented herein is intended to support research, development, and quality control activities involving this compound. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, supported by experimental protocols and data visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for α,α,α-trichlorotoluene.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of α,α,α-trichlorotoluene is characterized by signals in the aromatic region, corresponding to the phenyl protons. The electron-withdrawing nature of the trichloromethyl group deshields the aromatic protons, shifting their signals downfield.

Table 1: ¹H NMR Spectroscopic Data for α,α,α-Trichlorotoluene

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.90 | Multiplet | - | Protons ortho to -CCl₃ |

| ~7.37 | Multiplet | - | Protons meta and para to -CCl₃ |

Note: The exact chemical shifts and coupling patterns can be complex due to second-order effects. The data presented is an approximation based on available spectra.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The signals for the aromatic carbons and the quaternary carbon of the trichloromethyl group are distinct.

Table 2: ¹³C NMR Spectroscopic Data for α,α,α-Trichlorotoluene

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in public sources | C-CCl₃ (ipso) |

| Data not explicitly found in public sources | C-ortho |

| Data not explicitly found in public sources | C-meta |

| Data not explicitly found in public sources | C-para |

| Data not explicitly found in public sources | -CCl₃ |

Note: While the availability of ¹³C NMR spectra for α,α,α-trichlorotoluene is mentioned in several databases, specific, publicly accessible chemical shift values were not retrieved in the literature search. The expected regions for these signals are approximately 125-145 ppm for the aromatic carbons and 90-100 ppm for the -CCl₃ carbon.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of α,α,α-trichlorotoluene shows characteristic bands for the aromatic ring and the carbon-chlorine bonds.

Table 3: IR Spectroscopic Data for α,α,α-Trichlorotoluene

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1585 | Aromatic C=C stretch |

| 1500-1400 | Aromatic C=C stretch |

| 1185 | Phenyl-substituent stretch |

| 800-600 | C-Cl stretch |

| 700-750 | Aromatic C-H out-of-plane bend |

| 629 | Phenyl-substituent stretch |

| 507 | Phenyl-substituent bend (γ CX) |

| 308 | Phenyl-substituent bend (α CCC) |

| 246 | Phenyl-substituent bend (β CX) |

| 176 | Phenyl-substituent bend (δ CC) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For α,α,α-trichlorotoluene (Molecular Weight: 195.47 g/mol ), electron ionization (EI) is a common method.

Fragmentation Pattern

The mass spectrum of α,α,α-trichlorotoluene is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation is dictated by the stability of the resulting ions and neutral species.

Expected Fragmentation Pathways:

-

Loss of a chlorine atom: The initial fragmentation is likely the loss of a chlorine radical to form the [M - Cl]⁺ ion, which would be a dichlorobenzyl cation. This is often a prominent peak.

-

Loss of a second chlorine atom: Further fragmentation can lead to the loss of another chlorine atom to form the [M - 2Cl]⁺ ion.

-

Formation of the phenyl cation: Loss of the entire -CCl₃ group can lead to the formation of the phenyl cation (C₆H₅⁺) at m/z 77.

-

Other fragments: Other smaller fragments arising from the cleavage of the aromatic ring can also be observed.

Table 4: Predicted Mass Spectrometry Data for α,α,α-Trichlorotoluene

| m/z | Proposed Fragment Ion |

| 194/196/198 | [C₆H₅CCl₃]⁺ (Molecular ion with isotopic peaks) |

| 159/161 | [C₆H₅CCl₂]⁺ |

| 124 | [C₆H₅CCl]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The presence and relative abundance of these fragments can vary depending on the ionization energy and the specific mass spectrometer used. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will result in characteristic isotopic clusters for chlorine-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted and optimized for the specific instrumentation available.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of α,α,α-trichlorotoluene.

Materials:

-

α,α,α-Trichlorotoluene sample

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tubes (5 mm)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of α,α,α-trichlorotoluene in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm).

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the number of scans (e.g., 128 or more) as the ¹³C nucleus is less sensitive.

-

Set the relaxation delay (d1) to 2-5 seconds to ensure quantitative data for all carbon types.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and reference them to the TMS signal (0 ppm) or the residual solvent peak.

-

Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

-

IR Spectroscopy (ATR) Protocol

Objective: To obtain the infrared spectrum of liquid α,α,α-trichlorotoluene.

Materials:

-

α,α,α-Trichlorotoluene sample

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small drop of liquid α,α,α-trichlorotoluene onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

-

Spectrum Acquisition: Acquire the sample spectrum. The number of scans can be adjusted (e.g., 16-32) to obtain a good quality spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.

Mass Spectrometry (EI) Protocol

Objective: To obtain the electron ionization mass spectrum of α,α,α-trichlorotoluene.

Materials:

-

α,α,α-Trichlorotoluene sample

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system

-

Volatile solvent for sample dilution (e.g., dichloromethane or hexane)

Procedure:

-

Sample Introduction (GC-MS):

-

Prepare a dilute solution of α,α,α-trichlorotoluene in a volatile solvent.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC. The GC will separate the compound from the solvent and introduce it into the mass spectrometer.

-

-

Sample Introduction (Direct Insertion Probe):

-

Place a small amount of the liquid sample in a capillary tube and insert it into the probe.

-

Insert the probe into the ion source of the mass spectrometer and gently heat it to volatilize the sample.

-

-

Ionization: The sample molecules are bombarded with a beam of electrons (typically at 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of α,α,α-trichlorotoluene.

(Trichloromethyl)benzene: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (trichloromethyl)benzene, also known as benzotrichloride, in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide presents qualitative solubility information and furnishes a detailed experimental protocol for the quantitative determination of its solubility.

Qualitative Solubility Data

| Solvent Classification | Solvent Name | Qualitative Solubility |

| Alcohols | Ethanol | Soluble |

| Ethers | Diethyl Ether | Soluble |

| Aromatic Hydrocarbons | Benzene | Soluble |

| Chlorinated Solvents | Chloroform | Freely Soluble |

| Other | Many other organic solvents | Soluble |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of (trichloromethyl)benzene in a given organic solvent. This protocol is based on the widely used isothermal equilibrium method.

Objective: To determine the saturation concentration of (trichloromethyl)benzene in a specific organic solvent at a controlled temperature.

Materials:

-

(Trichloromethyl)benzene (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks

-

Pipettes

-

Syringes and syringe filters (chemically resistant, e.g., PTFE)

-

Vials with sealed caps

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of (trichloromethyl)benzene to a series of vials containing a known volume of the selected organic solvent. The exact amount should be more than what is expected to dissolve to ensure a saturated solution with excess solid/liquid.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24-48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled syringe (to the experimental temperature) to avoid precipitation.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

-

Sample Preparation for Analysis:

-

Dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Accurately record the dilution factor.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of (trichloromethyl)benzene.

-

Prepare a series of standard solutions of (trichloromethyl)benzene in the same solvent to generate a calibration curve.

-

-

Calculation of Solubility:

-

Use the concentration obtained from the analytical measurement and the dilution factor to calculate the solubility of (trichloromethyl)benzene in the solvent at the experimental temperature.

-

The solubility can be expressed in various units, such as g/100 mL, mg/L, or mol/L.

-

Safety Precautions: (Trichloromethyl)benzene is a hazardous chemical. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of (trichloromethyl)benzene solubility.

Caption: Experimental workflow for determining the solubility of (trichloromethyl)benzene.

An In-Depth Technical Guide to the Safe Handling of Benzotrichloride for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotrichloride (BTC), also known as α,α,α-trichlorotoluene, is a critical chemical intermediate in the synthesis of various compounds, including dyes, pesticides, pharmaceuticals, and benzoyl chloride.[1][2] Its utility in drug development and organic synthesis is significant; however, its handling is governed by stringent safety protocols due to its hazardous nature.[1][3] This guide provides a comprehensive overview of the health and safety considerations, experimental protocols, and emergency procedures necessary for the safe management of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to yellowish, fuming oily liquid with a pungent odor.[4][5] It is denser than water, and its vapors are heavier than air.[4][6] It is unstable in the presence of moisture, hydrolyzing to form benzoic acid and hydrochloric acid.[4][7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₅Cl₃ | [4] |

| Molecular Weight | 195.47 g/mol | [8] |

| CAS Number | 98-07-7 | [4] |

| Appearance | Colorless to yellowish, fuming oily liquid | [4][5] |

| Odor | Pungent | [4][5] |

| Boiling Point | 220.8 °C (429.4 °F) at 760 mmHg | [8][9] |

| Melting Point | -5.0 °C (23 °F) | [8][9] |

| Flash Point | 108 °C (226.4 °F) closed cup | [5] |

| Density | 1.3756 g/mL at 20 °C | [6][8] |

| Vapor Pressure | 1-10 mmHg at 45.8 - 87.6 °C | [9] |

| Vapor Density | 6.77 (Air = 1) | [9] |

| Solubility | Insoluble in water (reacts); Soluble in alcohol, ether, and benzene | [1][9] |

Health Hazard Information

This compound is classified as a toxic, corrosive, and carcinogenic substance.[3][10] Exposure can occur through inhalation, ingestion, and skin or eye contact.[11][12]

Acute Effects:

-

Inhalation: Toxic if inhaled, causing irritation to the nose, throat, and lungs, which can lead to coughing, wheezing, and shortness of breath.[10][12] High concentrations can cause pulmonary edema.[13]

-

Skin Contact: Corrosive, causing severe skin irritation and burns.[10]

-

Eye Contact: Causes serious eye damage and burns.[7][12] It is a lachrymator, meaning it causes tearing.[7]

-

Ingestion: Harmful if swallowed, and may cause irritation to the esophageal or gastrointestinal tract.[7][9]

Chronic Effects:

-

Carcinogenicity: this compound is classified as a Group B2, probable human carcinogen by the EPA and is reasonably anticipated to be a human carcinogen.[11] Studies in animals have shown it to cause various cancers, including lung, skin, and stomach cancer.[11][14]

-

Organ Damage: Repeated exposure may affect the liver, kidneys, and thyroid gland.[5][10]

-

Neurological Effects: May affect the nervous system, causing symptoms such as weakness, fatigue, headache, irritability, and sleeplessness.[10]

Table 2: Toxicological Data for this compound

| Toxicity Metric | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 6,000 mg/kg | [7] |

| LD50 | Mouse | Oral | 702 mg/kg | [7] |

| LD50 | Rabbit | Dermal | 4,000 mg/kg | [7] |

| LC50 | Rat | Inhalation | 19 ppm (2 h) | [7] |

Table 3: Occupational Exposure Limits

| Organization | Limit | Notes | Reference(s) |

| ACGIH | 0.1 ppm (Ceiling) | Skin notation; Suspected human carcinogen (A2) | [5][10] |

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

This compound is rapidly metabolized in the body. The primary pathway involves hydrolysis to benzoic acid, which is then conjugated with glycine to form hippuric acid and excreted in the urine.[7]

Caption: Metabolic pathway of this compound.

Mechanism of Toxicity

The toxicity of this compound is partly attributed to its hydrolysis product, benzoic acid. The formation of benzoyl-CoA can deplete cellular levels of acetyl-CoA and ATP, impacting vital cellular processes.[7]

Caption: Mechanism of this compound toxicity.

Experimental Workflow for Safe Handling

A systematic approach is crucial when working with this compound. The following workflow outlines the key steps from planning to disposal.

Caption: Experimental workflow for safe handling.

Experimental Protocols

General Protocol for Acute Oral Toxicity (LD50) Study

-

Objective: To determine the median lethal dose (LD50) of this compound when administered orally.

-

Test Animals: Typically, young adult rats (e.g., Wistar or Sprague-Dawley strains) of a single sex, or both sexes if significant differences are expected.[12][15]

-

Methodology:

-

Dose Preparation: Prepare a series of graded doses of this compound, often diluted in an appropriate vehicle (e.g., corn oil).

-

Administration: Administer a single dose of the test substance to each animal via gavage.

-

Observation: Observe animals for signs of toxicity and mortality at regular intervals (e.g., 1, 2, 4, and 6 hours post-dosing) and then daily for 14 days.[15]

-

Data Collection: Record the number of mortalities in each dose group.

-

LD50 Calculation: Calculate the LD50 value using a recognized statistical method, such as the Probit analysis.[12]

-

-

Ethical Considerations: Protocols are designed to use the minimum number of animals necessary to obtain statistically valid results.[15]

General Protocol for Acute Inhalation Toxicity (LC50) Study

-

Objective: To determine the median lethal concentration (LC50) of this compound in air.

-

Test Animals: Typically, young adult rats.

-

Methodology:

-

Exposure System: Use a whole-body or nose-only inhalation exposure chamber.

-

Atmosphere Generation: Generate a test atmosphere containing a known concentration of this compound vapor.

-

Exposure: Expose groups of animals to different concentrations of the test substance for a fixed period (e.g., 4 hours).[16]

-

Observation: Monitor animals during and after exposure for signs of toxicity and mortality over a 14-day observation period.

-

Data Collection: Record mortality in each concentration group.

-

LC50 Calculation: Calculate the LC50 value based on the observed mortality data.

-

-

Considerations: The corrosive nature of this compound requires careful selection of chamber materials.

Safe Handling and Storage

Due to its hazardous properties, handling this compound requires strict adherence to safety protocols.

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[11][17]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[7]

-

Skin Protection: Use chemical-resistant gloves (e.g., Viton®, Barrier®) and a lab coat. A complete chemical-resistant suit may be necessary for larger quantities or in case of potential splashes.[7]

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK) or a supplied-air respirator.[7][10]

-

-

Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled.[10] Wash hands thoroughly after handling and before leaving the work area.[7]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[7][17] It is moisture-sensitive and should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][18]

Emergency Procedures